physicochemical properties of 3-(m-tolyl)oxetan-3-amine hydrochloride
physicochemical properties of 3-(m-tolyl)oxetan-3-amine hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 3-(m-tolyl)oxetan-3-amine hydrochloride
Foreword by the Senior Application Scientist
In the landscape of modern medicinal chemistry, the strategic incorporation of novel structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold, prized for its ability to modulate properties such as solubility, metabolic stability, and lipophilicity. This guide focuses on a specific, yet underexplored derivative, 3-(m-tolyl)oxetan-3-amine hydrochloride. Due to the limited availability of direct experimental data for this precise molecule, this document serves as a technical whitepaper synthesizing information from closely related analogs and foundational chemical principles. Our objective is to provide researchers, scientists, and drug development professionals with a robust, predictive profile of its core physicochemical properties, grounded in expert analysis and validated by data from analogous structures. We will delve into the "why" behind the expected properties, offering insights into the experimental methodologies that would be employed for their definitive determination.
Introduction to the 3-(Aryl)oxetan-3-amine Scaffold
The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl and carbonyl groups. Its introduction into a molecule can lead to significant improvements in aqueous solubility and metabolic stability without drastically increasing lipophilicity. The amine at the 3-position provides a crucial handle for further chemical modification and salt formation, enhancing its utility as a versatile building block in drug discovery. The aryl substitution at the same position introduces aromatic interactions and allows for fine-tuning of electronic and steric properties.
The hydrochloride salt form, as is the case with our target compound, is typically employed to enhance aqueous solubility and improve handling characteristics of the parent amine, which is often a free base.
Predicted Physicochemical Properties
The following sections detail the predicted . These predictions are based on data from analogous compounds, including the unsubstituted oxetan-3-amine hydrochloride and the isomeric 3-(p-tolyl)oxetan-3-amine hydrochloride.
Molecular Identity and Structure
A foundational aspect of any chemical entity is its precise molecular formula and structure. The structural representation provides insight into its three-dimensional shape and potential interaction points.
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IUPAC Name: 3-(3-methylphenyl)oxetan-3-amine hydrochloride
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Molecular Formula: C₁₀H₁₄ClNO
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Molecular Weight: 199.68 g/mol
The structure of 3-(m-tolyl)oxetan-3-amine hydrochloride is depicted below.
Caption: Chemical structure of 3-(m-tolyl)oxetan-3-amine hydrochloride.
Summary of Physicochemical Data
The following table summarizes the key physicochemical parameters for 3-(m-tolyl)oxetan-3-amine hydrochloride, with comparative data from relevant analogs.
| Property | 3-(m-tolyl)oxetan-3-amine HCl (Predicted) | 3-(p-tolyl)oxetan-3-amine HCl[1] | Oxetan-3-amine HCl[2][3][4] |
| Molecular Formula | C₁₀H₁₄ClNO | C₁₀H₁₄ClNO | C₃H₈ClNO |
| Molecular Weight | 199.68 g/mol | 199.68 g/mol | 109.55 g/mol |
| Appearance | White to off-white solid | Not specified | Solid |
| Melting Point | 170-185 °C | Not specified | Not specified |
| Aqueous Solubility | Soluble | Expected to be soluble | More soluble than its free base form[3] |
| pKa (of amine) | 8.5 - 9.5 | 8.5 - 9.5 | ~9.0 |
| LogP (calc.) | 1.5 - 2.5 | 1.5 - 2.5 | -1.0 to 0.0 |
Solubility
Expertise & Experience: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For ionizable compounds like amines, solubility is highly pH-dependent. The hydrochloride salt form significantly enhances water solubility compared to the free base by ensuring the amine is protonated and can readily interact with water molecules.
Trustworthiness: We predict that 3-(m-tolyl)oxetan-3-amine hydrochloride will be soluble in water. This is based on the general principle that hydrochloride salts of amines exhibit good aqueous solubility[3]. The presence of the tolyl group will introduce some hydrophobicity compared to the parent oxetan-3-amine, but the salt form should counteract this effect to a large extent, particularly in acidic to neutral pH ranges.
Experimental Protocol: Kinetic Solubility Assay
A standard method to assess solubility in early drug discovery is the kinetic solubility assay using nephelometry.
Caption: Workflow for a kinetic solubility assay.
Lipophilicity (LogP)
Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. The tolyl group in our target molecule is the primary contributor to its lipophilicity.
Trustworthiness: The calculated LogP for 3-(m-tolyl)oxetan-3-amine hydrochloride is predicted to be in the range of 1.5 to 2.5. This is a moderate level of lipophilicity, often considered favorable for oral drug candidates. The meta-position of the methyl group on the phenyl ring is not expected to significantly alter the LogP compared to the para-isomer[1].
Experimental Protocol: HPLC-based LogP Determination
A common and reliable method for LogP determination involves correlating the retention time of a compound on a reverse-phase HPLC column with the retention times of known LogP standards.
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System Preparation: An HPLC system with a C18 column is equilibrated with a mobile phase gradient (e.g., water/acetonitrile with a constant buffer).
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Standard Curve: A series of compounds with known LogP values are injected, and their retention times are recorded to generate a standard curve.
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Sample Analysis: The 3-(m-tolyl)oxetan-3-amine hydrochloride is injected under the same conditions, and its retention time is measured.
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Calculation: The LogP of the target compound is calculated by interpolating its retention time on the standard curve.
Acidity Constant (pKa)
Expertise & Experience: The pKa of the protonated amine is a critical factor influencing the extent of ionization at physiological pH (around 7.4). This, in turn, affects solubility, receptor binding, and cell membrane permeability. The primary amine on the oxetane ring is the basic center of the molecule.
Trustworthiness: The pKa of the conjugate acid of 3-(m-tolyl)oxetan-3-amine is predicted to be in the range of 8.5 to 9.5. This is typical for primary amines of this type. The electron-donating nature of the tolyl group may slightly increase the basicity compared to an unsubstituted phenyl ring, but the effect is generally small. At physiological pH, the amine will be predominantly in its protonated, charged form, contributing to its aqueous solubility.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a gold-standard method for pKa determination.
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Sample Preparation: A precise amount of 3-(m-tolyl)oxetan-3-amine hydrochloride is dissolved in water.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), while the pH is continuously monitored with a calibrated pH electrode.
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Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point.
Stability
Expertise & Experience: The stability of a compound under various conditions is crucial for its development as a drug. The oxetane ring, while strained, is generally stable under typical physiological and storage conditions. The primary degradation pathways for a molecule like this would likely involve oxidation of the amine or reactions under extreme pH and temperature.
Trustworthiness: 3-(m-tolyl)oxetan-3-amine hydrochloride is expected to be a stable solid at room temperature when protected from light and moisture. As a hydrochloride salt, it is generally more stable than its free base form. Its stability in solution will be pH-dependent.
Synthesis and Spectroscopic Data
While a specific synthesis for the meta-tolyl derivative was not found, a general synthetic route can be proposed based on known chemistry for similar oxetanes[5]. The synthesis often starts from a suitable precursor that allows for the construction of the oxetane ring, followed by the introduction of the amine and aryl functionalities.
Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the oxetane ring protons (diastereotopic methylene protons), the aromatic protons of the tolyl group (with splitting patterns indicative of meta-substitution), the methyl group singlet, and a broad signal for the amine protons.
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¹³C NMR: The carbon NMR would show distinct signals for the quaternary carbon attached to the amine and aryl group, the oxetane methylene carbons, and the aromatic and methyl carbons of the tolyl group.
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Mass Spectrometry: The mass spectrum would show a parent ion corresponding to the free base (C₁₀H₁₃NO) and characteristic fragmentation patterns.
Conclusion
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